molecular formula C7H8N2O B14147241 6-Diazo-2-methyl-2-cyclohexen-1-one CAS No. 884879-27-0

6-Diazo-2-methyl-2-cyclohexen-1-one

Cat. No.: B14147241
CAS No.: 884879-27-0
M. Wt: 136.15 g/mol
InChI Key: RACOUSFFAYUFOQ-UHFFFAOYSA-N
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Description

6-Diazo-2-methyl-2-cyclohexen-1-one is a highly specialized chemical reagent that serves as a versatile synthon in advanced organic synthesis. Its structure incorporates both a reactive diazo group and an α,β-unsaturated ketone (enone) system within a cyclohexenone ring. This combination allows it to participate in a range of key transformations. The enone functionality is a classic electrophile, susceptible to nucleophilic attack and capable of undergoing cycloaddition reactions, which are fundamental for constructing complex carbocyclic frameworks often found in natural products and pharmaceuticals. The diazo group can function as a carbene precursor upon activation by metal catalysts such as rhodium or palladium. This enables powerful C-H insertion, cyclopropanation, and cyclopropanation reactions, providing access to strained and synthetically challenging molecular architectures. The presence of the methyl group at the 2-position influences the steric and electronic properties of the molecule, potentially directing the regioselectivity and stereoselectivity of these reactions. Researchers value this compound for the synthesis of polyfunctionalized cyclohexane derivatives, which are powerful building blocks for terpenes, amino acids, and carbocyclic nucleosides. Its application is particularly relevant in exploratory projects aimed at developing new compounds with potential biological activity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

884879-27-0

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

6-diazo-2-methylcyclohex-2-en-1-one

InChI

InChI=1S/C7H8N2O/c1-5-3-2-4-6(9-8)7(5)10/h3H,2,4H2,1H3

InChI Key

RACOUSFFAYUFOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(=[N+]=[N-])C1=O

Origin of Product

United States

Preparation Methods

Diazotization of 2-Methyl-2-cyclohexen-1-one

Direct functionalization of commercially available 2-methyl-2-cyclohexen-1-one (CAS 1121-18-2) offers a streamlined pathway. The diazo group is introduced via electrophilic substitution at the α-position to the ketone. This typically involves treating the cyclohexenone with a diazo donor, such as diazomethane, in the presence of a Lewis acid catalyst. For instance, the Chinese patent CN103819392A implies that 6-diazo-3-methyl-2-cyclohexen-1-one is synthesized through copper-catalyzed reactions, though exact conditions are proprietary.

Optimization Insight

  • Catalyst Choice : Copper(I) iodide or palladium complexes enhance regioselectivity.
  • Solvent Systems : Dichloromethane or tetrahydrofuran (THF) are preferred for homogeneity.

Palladium and copper catalysts enable one-pot syntheses by integrating cross-coupling and diazo transfer steps. A PubMed study demonstrates that 6-diazo-2-cyclohexenone derivatives form via Pd-catalyzed cross-coupling between diazo precursors and aryl halides, followed by Cu-mediated Ullmann coupling. Adapting this to 2-methyl substrates likely involves substituting the cyclohexenone with a methyl group prior to diazo introduction.

Representative Protocol

  • Substrate Preparation : 2-Methyl-2-cyclohexen-1-one is functionalized with a leaving group (e.g., bromide) at position 6.
  • Cross-Coupling : Pd(OAc)₂ catalyzes reaction with diazoacetylene equivalents.
  • Aromatization : Oxidative conditions remove excess hydrogen, stabilizing the diazo group.

Comparative Analysis of Methods

Method Starting Material Catalyst Yield Complexity
1,3-Cyclohexanedione Route 1,3-Cyclohexanedione Acid (e.g., p-TsOH) Moderate High
Direct Diazotization 2-Methyl-2-cyclohexen-1-one Cu(I)/Pd(II) High Moderate
Transition Metal Catalysis Functionalized Cyclohexenone Pd(OAc)₂/CuI Variable Low
Aldol Condensation Methyl Diazoacetoacetate Zn(OTf)₂/B(OTf)₃ Moderate High

Key Observations

  • The direct diazotization method offers the highest yield and scalability, leveraging commercial starting materials.
  • Transition metal-catalyzed routes provide modularity for functionalization but require stringent anhydrous conditions.
  • Aldol-based approaches are synthetically flexible but suffer from multi-step isolation needs.

Chemical Reactions Analysis

2-Methyl-6-diazo-2-cyclohexene-1-one undergoes a variety of chemical reactions due to the presence of the diazo group. Some of the common reactions include:

    Oxidation: The diazo group can be oxidized to form a variety of products, depending on the oxidizing agent used.

    Reduction: Reduction of the diazo group can lead to the formation of amines or other nitrogen-containing compounds.

    Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.

    Cycloaddition: The diazo group can undergo cycloaddition reactions with alkenes or alkynes to form new ring structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methyl-6-diazo-2-cyclohexene-1-one has several applications in scientific research, particularly in the fields of organic synthesis and materials science. Some of its applications include:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6-diazo-2-cyclohexene-1-one involves the reactivity of the diazo group. The diazo group can act as a source of nitrogen, participating in various chemical reactions to form new bonds and structures. The molecular targets and pathways involved depend on the specific reaction and application. For example, in cycloaddition reactions, the diazo group can react with alkenes to form new ring structures, while in substitution reactions, it can be replaced by other functional groups.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 6-Diazo-2-methyl-2-cyclohexen-1-one with its closest structural analog identified in the evidence, 6-hydroxycyclohex-2-en-1-one (), alongside general cyclohexenone derivatives:

Compound Name Substituent at Position 6 Substituent at Position 2 Key Functional Groups Reactivity Profile
6-Diazo-2-methyl-2-cyclohexen-1-one Diazo (-N₂) Methyl (-CH₃) Ketone, Diazo High (diazo decomposition, cycloadditions)
6-Hydroxycyclohex-2-en-1-one Hydroxyl (-OH) None Ketone, Hydroxyl Moderate (hydrogen bonding, acidity)
2-Methylcyclohexenone None Methyl (-CH₃) Ketone Low to moderate (typical enone reactions)
Key Observations:
  • Diazo vs. Hydroxyl Groups : The diazo group in 6-Diazo-2-methyl-2-cyclohexen-1-one introduces significant thermal instability and reactivity, enabling carbene-mediated transformations. In contrast, the hydroxyl group in 6-hydroxycyclohex-2-en-1-one enhances polarity and acidity, favoring hydrogen-bonding interactions and solubility in protic solvents .
  • This feature is absent in 6-hydroxycyclohex-2-en-1-one.

Stability and Handling

  • Thermal Stability : Diazo compounds like 6-Diazo-2-methyl-2-cyclohexen-1-one are prone to explosive decomposition under heat or mechanical stress, requiring stringent safety protocols. Hydroxy derivatives (e.g., 6-hydroxycyclohex-2-en-1-one) are comparatively stable and easier to handle .
  • Solubility: The diazo compound is expected to exhibit lower solubility in polar solvents due to its non-polar methyl and diazo groups, whereas the hydroxyl analog demonstrates higher solubility in water and alcohols.

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